Cas no 7226-83-7 (Benzenebutanoic acid, a-hydroxy-, ethyl ester)

Benzenebutanoic acid, a-hydroxy-, ethyl ester structure
7226-83-7 structure
Product Name:Benzenebutanoic acid, a-hydroxy-, ethyl ester
CAS-nummer:7226-83-7
MF:C12H16O3
MW:208.253643989563
CID:544206
PubChem ID:4092621
Update Time:2025-04-19

Benzenebutanoic acid, a-hydroxy-, ethyl ester Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenebutanoic acid, a-hydroxy-, ethyl ester
    • SY056855
    • 2-hydroxy-4-phenylbutyric acid ethyl ester
    • ethyl-4-phenyl-2-hydroxybutyrate
    • Ethyl(S)-2-hydroxy-4-phenylbutyrate
    • 2-hydorxy-4-phenylbutyric acid ethyl ester
    • (R)-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester
    • BENZENEBUTANOIC ACID, .ALPHA.-HYDROXY-, ETHYL ESTER
    • FT-0669950
    • DTXSID60869054
    • Benzenebutanoic acid, alpha-hydroxy-, ethyl ester
    • MFCD00077794
    • racemic ethyl 2-hydroxy-4-phenylbutanoate
    • ETHYL .ALPHA.-HYDROXYBENZENEBUTANOATE
    • ethyl 2-hydroxy-4-phenylbutanoate
    • 2-Hydroxy-4-phenyl-butyric acid ethyl ester
    • 7226-83-7
    • Ethyl alpha-hydroxybenzenebutanoate
    • ZJYKSSGYDPNKQS-UHFFFAOYSA-N
    • SB67316
    • PD164268
    • FT-0626257
    • FT-0643041
    • AKOS009116220
    • ETHYL-2-HYDROXY-4-PHENYLBUTYRATE
    • 98PT8ZK21T
    • FT-0605146
    • ethyl 2-hydroxy-4-phenylbutyrate
    • SCHEMBL820513
    • 2-Hydroxy-4-phenylbutyricAcidEthylEster-d5
    • UNII-98PT8ZK21T
    • Ethyl 2-hydroxy-4-phenylbutyrate, (+/-)-
    • Inchi: 1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3
    • InChI-sleutel: ZJYKSSGYDPNKQS-UHFFFAOYSA-N
    • LACHT: OC(C(=O)OCC)CCC1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 208.109944368g/mol
  • Monoisotopische massa: 208.109944368g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 6
  • Complexiteit: 185
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.2
  • Topologisch pooloppervlak: 46.5Ų

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